Product packaging for (2S,6S)-2,6-dimethylmorpholin-3-one(Cat. No.:)

(2S,6S)-2,6-dimethylmorpholin-3-one

Cat. No.: B13037735
M. Wt: 129.16 g/mol
InChI Key: CJOJYCRMCKNQNN-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Morpholinones as N,O-Heterocycles in Synthetic Chemistry

Chiral morpholinones, a class of N,O-heterocyclic compounds, are of considerable importance in synthetic chemistry. Their rigid cyclic structure, which incorporates both a nitrogen and an oxygen atom, provides a well-defined three-dimensional scaffold. This inherent structural constraint is highly advantageous in the construction of complex molecules, particularly those with multiple stereocenters. The presence of chirality, meaning the molecule is non-superimposable on its mirror image, is crucial in many biological and chemical contexts. numberanalytics.comwikipedia.org

The unique arrangement of atoms in chiral morpholinones allows them to serve as versatile intermediates and chiral auxiliaries. As intermediates, they can be elaborated into a wide array of more complex structures. As chiral auxiliaries, they can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, and subsequently removed. This control over stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where often only a single enantiomer exhibits the desired therapeutic effect. nih.govhilarispublisher.com The development of methods for the asymmetric synthesis of such heterocycles is therefore a key area of research. numberanalytics.com

Role of the (2S,6S)-Stereoisomer in Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. numberanalytics.com The (2S,6S)-stereoisomer of 2,6-dimethylmorpholin-3-one, with its two defined stereocenters, is a prime candidate for this approach. By starting with a molecule that already possesses the desired stereochemistry at specific positions, chemists can circumvent the often challenging and costly process of creating chirality from scratch.

The (2S,6S) configuration of this morpholinone derivative provides a fixed chiral framework that can be predictably transformed and incorporated into larger, more intricate molecular structures. This strategy is particularly efficient as it transfers the existing chirality of the starting material to the final product, often with a high degree of stereochemical fidelity. The use of such chiral building blocks is instrumental in streamlining the synthesis of enantiomerically pure compounds.

Overview of Current Research Landscape and Key Challenges in Morpholinone Synthesis

The synthesis of morpholines and their derivatives, including morpholinones, is an active area of research, driven by their prevalence in biologically active molecules. researchgate.net Current research focuses on developing novel and efficient synthetic routes that allow for precise control over substitution patterns and stereochemistry. A variety of starting materials are being explored, including 1,2-amino alcohols, aziridines, and epoxides. researchgate.net

Despite significant progress, several key challenges remain in the synthesis of morpholinones, particularly in achieving high stereoselectivity for specific isomers like (2S,6S)-2,6-dimethylmorpholin-3-one. The development of catalytic enantioselective methods for the construction of the morpholinone core is still an area where more research is needed. acs.org Challenges include:

Stereocontrol: The simultaneous control of multiple stereocenters during the ring-forming reaction is a significant hurdle.

Reagent and Catalyst Development: There is a continuous need for new and more effective reagents and chiral catalysts that can promote the desired cyclization with high efficiency and enantioselectivity. hilarispublisher.com

Functional Group Tolerance: Synthetic methods must be compatible with a wide range of functional groups to be broadly applicable.

Atom Economy and Efficiency: Modern synthetic chemistry emphasizes the development of "green" and atom-economical processes that minimize waste and maximize the incorporation of starting material atoms into the final product.

Recent advancements have included the use of polymer-supported synthesis and the development of novel catalytic systems to address these challenges. nih.gov For instance, catalytic enantioselective methods, such as those employing chiral phosphoric acids, are being investigated to facilitate the asymmetric synthesis of morpholinones. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B13037735 (2S,6S)-2,6-dimethylmorpholin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m0/s1

InChI Key

CJOJYCRMCKNQNN-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CNC(=O)[C@@H](O1)C

Canonical SMILES

CC1CNC(=O)C(O1)C

Origin of Product

United States

Stereoselective and Enantioselective Synthetic Methodologies for 2s,6s 2,6 Dimethylmorpholin 3 One and Its Derivatives

Strategies for Constructing the Chiral Morpholinone Ring System

Cyclization Reactions for Morpholinone Formation

Cyclization reactions are a direct and common approach to forming the morpholinone ring. These strategies typically involve the formation of one or two key bonds in an intra- or intermolecular fashion from acyclic starting materials that already contain the necessary atoms and stereocenters.

A foundational strategy for assembling the morpholine (B109124) ring involves the reaction of a 1,2-amino alcohol with a 1,2-dielectrophilic partner. researchgate.net This approach builds the ring by forming two new bonds, typically a C-N and a C-O bond. A modern variation of this method utilizes ethylene (B1197577) sulfate (B86663) as an inexpensive and effective dielectrophile. In a simple, redox-neutral protocol, 1,2-amino alcohols can be converted to morpholines. organic-chemistry.org The key to this methodology is the clean isolation of the N-monoalkylation product from the SN2 reaction between the amino alcohol and ethylene sulfate, which then undergoes base-mediated cyclization. organic-chemistry.org

Another approach involves the reaction of amino alcohols with α-haloacid chlorides. This sequence involves coupling, cyclization, and reduction steps to yield a variety of substituted morpholines. researchgate.net More complex domino reactions also leverage this principle. For instance, a one-pot, three-step process can yield morpholin-2-ones through a domino ring-opening cyclization (DROC). This reaction begins with a Knoevenagel condensation, followed by an asymmetric epoxidation to create a transient epoxide, which serves as the 1,2-dielectrophile. This intermediate is then treated with a 2-aminoethanol equivalent, which acts as the nucleophile to trigger the ring-opening and subsequent cyclization to form the morpholinone ring with high enantioselectivity.

Table 1: Synthesis of Morpholines from 1,2-Amino Alcohols

Starting Amino Alcohol Dielectrophile/Reagent System Product Type Yield Reference
Various 1,2-amino alcohols Ethylene sulfate, tBuOK Substituted morpholines High organic-chemistry.org
Various amino alcohols α-haloacid chlorides Substituted morpholines Good to Excellent researchgate.net

Note: This table summarizes general methodologies. Specific yields are highly substrate-dependent.

The use of chiral α-amino acids as starting materials provides a robust method for embedding stereochemistry directly into the morpholinone product. This strategy involves alkylating an N-protected α-amino acid or its corresponding ester with a two-carbon electrophile, such as 1,2-dibromoethane (B42909) or a related ethylene equivalent, followed by a base-mediated intramolecular cyclization. researchgate.net

The general process involves two key steps:

N-Alkylation: The nitrogen atom of the protected amino acid is alkylated with a 2-haloethanol or a similar reagent, creating the precursor containing the N-C-C-O sequence required for cyclization.

Intramolecular Cyclization: Treatment with a base promotes an intramolecular SN2 reaction. The alkoxide, formed from the deprotonation of the hydroxyl group, or the carboxylate itself can displace the halide, closing the ring to form the morpholinone. Alternatively, if starting with an amino acid ester, the cyclization can occur via intramolecular amidation.

A related intramolecular cyclization is observed in N-phenyl-N'-(2-chloroethyl)ureas, where the nitrogen nucleophile attacks the electrophilic carbon bearing the chlorine atom to form a cyclic derivative. nih.gov This highlights the general feasibility of forming rings through the intramolecular reaction of a nitrogen nucleophile and a 2-haloethyl group. nih.gov

Transition metal catalysis, particularly with gold, offers a powerful method for the cyclization of functionalized precursors to form heterocyclic systems. mdpi.com The synthesis of morpholine derivatives can be achieved through the gold-catalyzed cyclization of substrates containing both an alkyne and an amino alcohol functionality. rsc.orgresearchgate.net While not exclusively starting from epoxides, this methodology encompasses the cyclization of alkynyl-substituted amino alcohols, where the epoxide can be considered a masked and activated form of the amino alcohol.

The reaction typically proceeds via the activation of the alkyne by a soft, carbophilic Lewis acid catalyst like gold(I). This activation facilitates the nucleophilic attack of the tethered hydroxyl or amino group onto the alkyne. For the formation of morpholines, a cascade cyclization and isomerization mechanism is often proposed. rsc.org This approach is efficient, often requiring low catalyst loadings (e.g., 1.0 mol%) to produce morpholine and piperazine (B1678402) derivatives in moderate to good yields. rsc.org The mechanism can involve a regioselective hydration or hydroalkoxylation of the alkyne, followed by further cyclization steps to construct the final six-membered ring. mdpi.com

Table 2: Gold-Catalyzed Synthesis of Morpholine Derivatives

Substrate Type Catalyst Product Yield Reference
Alkynylamines/Alkynylalcohols Gold(I) complexes Morpholine/Piperazine derivatives Moderate to Good rsc.org
Nitrogen-containing alkynol Gold catalyst Piperidine (B6355638) system 89% mdpi.com

Note: Yields are for specific examples cited in the literature and represent the efficiency of the cyclization step.

Asymmetric Annulation and Heteroannulation Approaches

Asymmetric annulation reactions represent a more convergent and often more complex strategy for constructing chiral rings. These methods build the heterocyclic core by combining multiple components in a cascade or domino sequence, often creating several bonds and stereocenters in a single operation.

A highly innovative and enantioselective method for synthesizing C3-substituted morpholinones employs a domino [4+2] heteroannulation catalyzed by a chiral phosphoric acid. thieme-connect.comresearchgate.net This reaction represents a formal asymmetric aza-benzilic ester rearrangement. researchgate.net

The process begins with the reaction between an aryl/alkylglyoxal and a 2-(arylamino)ethan-1-ol. The chiral phosphoric acid catalyst orchestrates a domino sequence:

[4+2] Heteroannulation: The components undergo a hetero-Diels-Alder-type reaction to form a cyclic α-iminium hemiacetal intermediate.

1,2-Aryl/Alkyl Shift: This intermediate then undergoes a kinetically controlled 1,2-aryl or 1,2-alkyl shift, which is a key rearrangement step that sets the final structure of the C3-substituted morpholinone. thieme-connect.com

This powerful strategy allows for the construction of the morpholinone core from two linear, achiral substrates with high enantioselectivity. thieme-connect.comresearchgate.net The utility of this method has been demonstrated in the concise synthesis of the neurokinin-1 receptor antagonist L-742,694. researchgate.net Domino reactions in general are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials in an economically and ecologically favorable manner. researchgate.net

Table 3: Chiral Phosphoric Acid-Catalyzed Domino [4+2] Heteroannulation for Morpholinone Synthesis

Glyoxal (B1671930) Substrate Amino Alcohol Substrate Catalyst Yield Enantiomeric Excess (ee) Reference
Phenylglyoxal 2-(Phenylamino)ethan-1-ol (R)-TRIP 92% 96% researchgate.net
1-Naphthylglyoxal 2-(Phenylamino)ethan-1-ol (R)-TRIP 98% 96% researchgate.net
Methylglyoxal 2-((4-methoxyphenyl)amino)ethan-1-ol (R)-A1 75% 90% researchgate.net

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-A1 = (R)-1,1'-Binaphthyl-2,2'-diyl-bis(2,4,6-tris(4-tert-butylphenyl)phenyl) phosphate

Copper(II)-Promoted Alkene Oxyamination for Aminomethyl-Functionalized Morpholines

A notable method for the stereoselective synthesis of morpholines involves a copper(II)-promoted oxyamination of alkenes. nih.govnih.gov This reaction facilitates the addition of an alcohol and an amine across a double bond. Specifically, the process involves an intramolecular addition of an alcohol and an intermolecular coupling with an amine. nih.gov

This synthetic route has been shown to produce 2-aminomethyl functionalized morpholines in good to excellent yields and with high levels of diastereoselectivity. nih.gov For instance, the treatment of β-hydroxy N-allylsulfonamide with three equivalents of copper(II) 2-ethylhexanoate (B8288628) in the presence of TsNH₂ resulted in the formation of the corresponding morpholine as a single diastereomer in a 45% yield. nih.gov Copper(II) 2-ethylhexanoate is particularly effective as it is highly soluble in non-polar organic solvents where such difunctionalization reactions perform well. nih.gov

The relative stereochemistry of the resulting morpholine products has been determined through methods like X-ray crystallography. For 2,5-disubstituted morpholines, a cis configuration is typically observed, while 2,6-disubstituted morpholines have been assigned a trans configuration. thieme-connect.com

Chiral Auxiliary-Mediated Synthesis of Morpholinones

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This strategy is a powerful tool for achieving high diastereoselectivity in the synthesis of complex molecules like morpholinones. numberanalytics.com

Utilization of Ephedrine-Derived Alkylidene Morpholinones

Ephedrine (B3423809) and its derivatives have been widely used as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov For example, an enantiomerically enriched α-hydroxy acid derivative, a precursor for certain alkaloids, can be obtained from an ephedrine-derived morpholinone through a highly diastereoselective allylation, followed by the removal of the ephedrine auxiliary. mun.ca Similarly, a highly diastereoselective double alkylation of an ephedrine-derived morpholinedione has been employed to produce α-hydroxy acid derivatives. mun.ca

Chiral Auxiliary Approaches using Enantiopure 1,2-Amino Alcohols and Aryl Glyoxals

A practical and high-yielding synthesis of chiral morpholinones utilizes enantiopure 1,2-amino alcohols, such as pseudoephedrine, in conjunction with aryl glyoxals. nih.govresearchgate.netacs.orgacs.org This Brønsted acid-catalyzed reaction proceeds through a condensation and rearrangement mechanism to afford morpholinone products with high yields and selectivities. researchgate.netacs.orgacs.org The choice of the chiral 1,2-amino alcohol is crucial; for instance, amino alcohols with primary amines have been found to yield complex product mixtures. acs.org The pseudoephedrine auxiliary can later be removed, for example, by reducing the lactone with Red-Al. acs.org

Table 1: Synthesis of Morpholinones from Phenylglyoxal Hydrate and Chiral 1,2-Amino Alcohols
EntryAmino AlcoholYield (%)d.r.
1(1R,2R)-Pseudoephedrine89>20:1
2(1S,2S)-Pseudoephedrine85>20:1
3(1R,2S)-Ephedrine82>20:1
4(1S,2R)-Ephedrine84>20:1
5(1S,2R)-2-Amino-1,2-diphenylethanol8010:1
6(R)-Phenylglycinol7515:1
7(S)-Phenylalaninol708:1
General Principles of Auxiliary-Controlled Diastereoselective Transformations

The fundamental principle of chiral auxiliary-mediated diastereoselectivity is the creation of a diastereomeric transition state. numberanalytics.com The chiral auxiliary, when attached to the substrate, forms a complex with the reactant. The difference in energy between the possible diastereomeric transition states dictates the stereochemical outcome of the reaction. numberanalytics.com For a chiral auxiliary to be effective, it must be easily attached to the substrate, effectively control the stereochemistry of the reaction, and be readily removable to yield the desired enantiomerically enriched product. williams.edu

Catalytic Asymmetric Syntheses of (2S,6S)-2,6-Dimethylmorpholin-3-one Scaffolds

Catalytic asymmetric synthesis offers an efficient alternative to the use of stoichiometric chiral auxiliaries, employing a chiral catalyst to induce stereoselectivity. numberanalytics.com

Chiral Phosphoric Acid Catalysis for Enantioselective Morpholinone Construction

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the construction of nitrogen-containing heterocycles. researchgate.netnih.govnih.gov A significant application is the enantioselective aza-benzilic ester rearrangement for the synthesis of enantioenriched morpholinones. researchgate.net

Transition Metal-Catalyzed Asymmetric Reactions

The development of transition metal-catalyzed reactions has provided powerful tools for the asymmetric synthesis of complex molecules, including morpholine and morpholinone scaffolds. These methods often offer high levels of stereocontrol, allowing for the selective formation of desired stereoisomers.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation in Tandem with Hydroamination

A highly efficient one-pot tandem reaction for the enantioselective synthesis of 3-substituted morpholines has been developed, combining hydroamination with asymmetric transfer hydrogenation (ATH). organic-chemistry.org This process utilizes a titanium catalyst for the initial hydroamination of aminoalkyne substrates to form cyclic imines, which are then subjected to asymmetric transfer hydrogenation using a Ruthenium-based Noyori-Ikariya catalyst. organic-chemistry.org This method is notable for its high yields and excellent enantiomeric excesses (ee), often exceeding 95%. organic-chemistry.org

The success of this reaction is attributed to crucial hydrogen-bonding interactions between the oxygen atom of the substrate and the [(S,S)-Ts-DPEN] ligand of the Ruthenium catalyst. organic-chemistry.org This interaction is vital for achieving high enantioselectivity. organic-chemistry.org The methodology is scalable and tolerates a wide array of functional groups on the substrate. organic-chemistry.org Stereochemically well-defined tethered Ru(II) catalysts have also been effectively used in the asymmetric transfer hydrogenation of various ketones. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for Morpholine Synthesis

Substrate Type Catalyst System Key Features Reported Efficiency
Aminoalkynes Ti-catalyzed hydroamination / Ru-catalyzed ATH One-pot tandem reaction, High enantioselectivity >95% ee, High yields
Ketones Tethered Ru(II) catalysts Stereochemically well-defined Significant enantiomeric excess
Palladium-Catalyzed Oxidative Cyclization of Alkenes

Palladium catalysis has been instrumental in the development of oxidative cyclization reactions to form various heterocyclic compounds. nih.govnih.gov While direct synthesis of this compound via this specific method is not extensively detailed in the provided context, the principles of palladium-catalyzed intramolecular oxypalladation followed by coupling reactions are well-established for creating related structures. nih.gov For instance, a palladium-catalyzed tandem intramolecular oxypalladation/Heck-type coupling between 2-alkynylphenols and alkenes has been reported to produce 3-(1-alkenyl)benzofurans. nih.gov This strategy demonstrates the potential for forming C-O and C-C bonds in a single, versatile operation. nih.gov Similarly, the palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors is a recognized method for assembling biomedicinally relevant scaffolds. nih.gov The choice of oxidant is critical for the success of these dehydrogenative cyclizations. nih.gov

Iron(III)-Catalyzed Diastereoselective Morpholine Synthesis

A cost-effective and environmentally friendly approach to disubstituted morpholines utilizes an iron(III) catalyst. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method facilitates the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. thieme-connect.comthieme-connect.com The reaction proceeds via either C-O or C-N bond formation, and a proposed mechanism suggests a thermodynamic equilibrium that favors the formation of the cis diastereoisomer as the major product. thieme-connect.comorganic-chemistry.orgthieme-connect.com

The reaction conditions, such as temperature and catalyst loading, are important for optimizing the yield and diastereoselectivity. organic-chemistry.org Iron trichloride (B1173362) has been shown to be a more efficient catalyst compared to other Lewis and Brønsted acids like bismuth(III) triflate, indium(III) chloride, and palladium(II) acetate (B1210297) in certain instances. thieme-connect.com For example, the use of an enantioenriched amino alcohol, (R)-6f, in this reaction yielded the corresponding enantioenriched morpholine, (2S,6R)-11f, in 89% yield with a high diastereoselectivity of 95:5 (cis/trans) and a high enantiomeric excess of 95% for the cis diastereoisomer. thieme-connect.com This result indicates that the stereochemistry at the C2 position is induced by the configuration of the C6 center. thieme-connect.com

Table 2: Iron(III)-Catalyzed Diastereoselective Morpholine Synthesis

Starting Material Catalyst Key Outcome Reported Yield/Selectivity
1,2-amino ethers/hydroxy amines with allylic alcohol Iron(III) chloride Diastereoselective synthesis of cis-2,6-disubstituted morpholines High yields, cis as major product
(R)-6f (enantioenriched amino alcohol) Iron(III) chloride (2S,6R)-11f 89% yield, 95:5 dr, 95% ee (cis)
Platinum(II)-Catalyzed Isomerization for Hydroxymorpholine Derivatives

Platinum(II) complexes are effective catalysts for various organic transformations, including isomerization reactions. nih.govelsevierpure.com While the direct application to hydroxymorpholine derivatives is not explicitly detailed, the catalytic activity of Pt(II) in related processes suggests its potential utility. For example, PtI₂(PPh₃)₂ has been shown to catalyze the isomerization of 2,2-diphenyl-1-methylenecyclopropane in the presence of HSi(OEt)Me₂ to yield 1,1-diphenyl-1,3-butadiene through a ring-opening mechanism. nih.gov The synthesis and characterization of various Pt(II) complexes, such as those with diaminocyclohexane and pyridine (B92270) derivatives, have been described, highlighting the modular nature of these catalysts. nih.gov The synthetic strategies for these complexes often involve the sequential coordination of ligands to the Pt(II) center, a process that can be sensitive to temperature. nih.gov

Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement for Aza-Quaternary Stereocenters

A significant challenge in morpholine synthesis is the creation of C3-disubstituted morpholinones, particularly those bearing aza-quaternary stereocenters. nih.govresearchgate.net A recently developed method addresses this challenge through a zinc chloride-catalyzed cyclizative 1,2-rearrangement. nih.govresearchgate.net This reaction constructs structurally diverse C3-disubstituted morpholin-2-ones from readily available achiral linear compounds. nih.govresearchgate.net

Mechanistic studies indicate an unusual reaction sequence involving a formal [4+2] heteroannulation that regioselectively produces specific α-iminium/imine hemiacetals, followed by a 1,2-ester or amide shift. nih.gov This mechanism differs from the aza-benzilic ester rearrangements. nih.gov The reaction conditions typically involve using ZnCl₂ as the catalyst in a solvent like 1,2-dichloroethane (B1671644) (DCE) under an argon atmosphere in a sealed tube. researchgate.net

Table 3: Zinc Chloride-Catalyzed Synthesis of Morpholin-2-ones

Reactants Catalyst Product Type Key Feature
Two achiral linear compounds ZnCl₂ C3-disubstituted morpholin-2-ones Formation of aza-quaternary stereocenters

Organocatalytic Strategies for Enantioselective Morpholinone Access

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds, including morpholinones, without the need for metal catalysts. rsc.orgacs.org These methods often employ chiral small molecules to induce stereoselectivity.

One notable approach is the use of a chiral phosphoric acid to catalyze the enantioselective synthesis of C3-substituted morpholinones. acs.org This reaction proceeds from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols through a domino [4+2] heteroannulation, which is followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. acs.org This process represents a formal asymmetric aza-benzilic ester rearrangement and has been applied to the concise synthesis of neurokinin-1 receptor antagonists like L-742,694. acs.org

Another organocatalytic strategy involves the asymmetric halocyclization of alkenol substrates to produce morpholines containing a quaternary stereocenter. rsc.org Cinchona alkaloid-derived phthalazine (B143731) has been used as a catalyst to furnish various chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions. rsc.org Furthermore, the organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones has been shown to generate functionalized poly(aminoesters). nih.govresearchgate.net The thermodynamics of this polymerization are highly dependent on the hybridization of the nitrogen atom within the morpholinone ring. nih.gov

Table 4: Organocatalytic Approaches to Chiral Morpholinones

Catalyst Type Reactants Product Type Key Transformation
Chiral Phosphoric Acid Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols C3-substituted morpholinones Asymmetric aza-benzilic ester rearrangement
Cinchona Alkaloid-derived Phthalazine Alkenol substrates Chlorinated 2,2-disubstituted morpholines Enantioselective chlorocycloetherification

Industrial and Large-Scale Synthesis Considerations for Related Dimethylmorpholine Isomers

The industrial production of specific dimethylmorpholine isomers, such as cis-2,6-dimethylmorpholine, is essential for the synthesis of various commercial products. The primary challenge lies in controlling the stereochemistry to favor the desired isomer.

High-Temperature Dehydration of Diisopropanolamine (B56660) Derivatives

A common industrial method for synthesizing 2,6-dimethylmorpholine (B58159) involves the cyclization of diisopropanolamine using a strong acid catalyst, typically sulfuric acid, at elevated temperatures. google.comgoogle.com This process proceeds through the dehydration of the diisopropanolamine molecule.

The reaction conditions, particularly the temperature and the molar ratio of the reactants, significantly influence the total yield and the isomeric ratio of the final product. For instance, reacting diisopropanolamine with sulfuric acid at temperatures ranging from 150°C to 190°C is a documented method. google.comgoogle.com The heat generated by the reaction itself is often utilized to drive the process, with water being continuously distilled off to push the equilibrium towards the product side. google.comgoogle.com

Research has shown that varying the molar ratio of sulfuric acid to diisopropanolamine can alter the cis-to-trans isomer ratio in the resulting 2,6-dimethylmorpholine mixture. For example, using a 1.5:1 molar ratio of sulfuric acid to diisopropanolamine and heating at 180°C for 5 hours can yield a product with an 80% cis-isomer content. google.com Increasing the sulfuric acid ratio to 3.0:1 and heating for 3 hours at the same temperature can increase the cis-isomer content to as high as 88%. google.comgoogle.com

Table 1: Effect of Sulfuric Acid to Diisopropanolamine Molar Ratio on cis-2,6-Dimethylmorpholine Yield

Molar Ratio (H₂SO₄:Diisopropanolamine)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer Content (%)trans-Isomer Content (%)
1.5:11805968020
2.0:11803948416
3.0:11803918812

Isomerization for Enriching cis-2,6-Dimethylmorpholine Content

While the dehydration of diisopropanolamine can produce a mixture enriched in the cis-isomer, further processing is often necessary to obtain the desired purity. The less desirable trans-isomer can be converted to the more valuable cis-isomer through isomerization. google.com

This isomerization can be achieved using various methods. One approach involves treating the isomer mixture with excess sulfuric acid at high temperatures, between 185°C and 220°C. google.com However, this method has disadvantages due to the harsh reaction conditions. google.com

A more favorable method for isomerization involves the use of hydrogenation catalysts. google.com Catalysts containing palladium, often in combination with other metals like zinc, cadmium, or manganese, have been shown to be effective. nih.gov This process is typically carried out in the presence of hydrogen at temperatures between 150°C and 250°C and pressures ranging from 1 to 200 bar. nih.gov This catalytic isomerization allows for the establishment of a thermodynamic equilibrium, which at temperatures between 170°C and 250°C, favors a cis-to-trans ratio of approximately 88:12. google.comgoogle.com The two isomers can then be separated by fractional distillation. google.comgoogle.com

Chemical Reactivity and Transformations of 2s,6s 2,6 Dimethylmorpholin 3 One and Its Analogs

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group in morpholin-3-ones is an electrophilic center susceptible to attack by nucleophiles. Furthermore, the adjacent α-carbon can be functionalized through enolate intermediates.

The carbonyl carbon of the lactam is electrophilic and reacts with various nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp2-hybridized carbonyl carbon into a tetrahedral sp3-hybridized carbon. masterorganicchemistry.com The stability and outcome of the resulting tetrahedral intermediate depend on the nature of the nucleophile and the structure of the lactam. nih.govlibretexts.org For instance, the reaction of morpholin-3-one (B89469) with triethyl phosphite, prompted by phosphoryl chloride, leads to the formation of a geminal bisphosphonate at the C3 position. nih.gov

In some cases, particularly with strained, twisted lactams, the tetrahedral intermediates formed upon nucleophilic addition can be remarkably stable and even isolable. nih.gov While not all morpholinones are highly strained, this highlights the potential for diverse reactivity compared to simple acyclic amides. The addition of strong nucleophiles like organometallic reagents can lead to stable hemiaminals. nih.gov

Table 1: Nucleophilic Addition to Morpholin-3-one Analogs

ReactantReagent/ConditionsProductFindingsReference
Morpholin-3-one1. Triethyl phosphite, Phosphoryl chlorideTetraethyl (Morpholine-3,3-diyl)bisphosphonateThe reaction affords the corresponding bisphosphonate in a satisfactory yield. nih.gov
N-Benzyl-morpholin-3-one1. Triethyl phosphite, Phosphoryl chlorideDiethyl N-benzyl-2,3-dehydromorpholyl-3-phosphonateProtection of the nitrogen atom with a benzyl (B1604629) group leads to the formation of a dehydrophosphonate instead of a bisphosphonate. nih.gov

The carbon atom alpha to the lactam carbonyl (the C2 position) can be functionalized. Although direct α-hydroxylation and α-amination of (2S,6S)-2,6-dimethylmorpholin-3-one are not extensively detailed in the provided search results, the general principles of lactam chemistry allow for such transformations. These reactions typically proceed through the formation of an enolate intermediate by treatment with a strong base. The enolate can then react with an electrophilic oxygen source (for hydroxylation) or a nitrogen source (for amination).

For example, a general strategy for synthesizing C2-functionalized morpholines involves the organocatalytic α-chlorination of an aldehyde, followed by reductive amination with an amine containing an oxygen nucleophile, and subsequent base-induced cyclization. nih.gov While this is a multi-step synthesis of the entire ring, it demonstrates a method for introducing functionality at the C2-position. nih.gov

The lactam functional group can be reduced to the corresponding cyclic amine, in this case, a morpholine (B109124). This transformation is a fundamental reaction in heterocyclic chemistry. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are commonly employed to reduce amides and lactams to amines. This reaction would convert this compound into (2S,6S)-2,6-dimethylmorpholine.

This reduction is a key step in various synthetic pathways. For example, in the synthesis of the drug Rivaroxaban, an intermediate, 4-(4-nitrophenyl)morpholin-3-one, is prepared and subsequently, the nitro group is reduced. acs.org While this example focuses on nitro group reduction, it occurs on a morpholin-3-one scaffold, which could later undergo lactam reduction if desired.

Reactions Involving the Nitrogen Atom within the Morpholinone Ring

The nitrogen atom in the morpholin-3-one ring retains its nucleophilic character, allowing it to react with a variety of electrophiles. This is a common strategy for introducing substituents onto the ring nitrogen.

The nitrogen atom of the morpholin-3-one can act as a nucleophile, attacking electrophilic centers. This is a standard method for N-functionalization. The reaction's success often depends on first deprotonating the nitrogen with a suitable base to enhance its nucleophilicity.

N-acylation and N-alkylation are the most common examples of nucleophilic substitution at the nitrogen atom. nih.govacs.org

N-Alkylation: This process involves the reaction of the morpholin-3-one with an alkylating agent, such as an alkyl halide. For the reaction to proceed efficiently, a base is typically used to deprotonate the lactam nitrogen. For example, N-protected 5-substituted morpholin-3-ones can be effectively alkylated at the C2 position. acs.org Although this is C-alkylation, the initial step often involves N-protection (an N-alkylation or acylation variant) to direct the reactivity. acs.orgacs.org A direct N-alkylation of morpholin-3-one can be achieved using a base like sodium hydride followed by the addition of an alkyl halide, such as benzyl bromide. nih.gov

N-Acylation: Similarly, the nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction also typically requires a base to facilitate the nucleophilic attack of the nitrogen on the acylating agent. This process is often used to install protecting groups on the nitrogen, which can influence the stereochemical outcome of subsequent reactions at other positions on the ring. acs.orgacs.org

Table 2: N-Alkylation of Morpholin-3-one

ReactantReagent/ConditionsProductFindingsReference
Morpholin-3-one1. Sodium hydride (NaH) in DMF2. Benzyl bromideN-Benzyl-morpholin-3-oneThe nitrogen atom is successfully alkylated with a benzyl group in the presence of a strong base. nih.gov
5-substituted morpholin-3-ones1. Sodium hydride (NaH)2. p-Methoxybenzyl chloride (PMBCl)N-(p-Methoxybenzyl)-5-substituted morpholin-3-onesThe nitrogen can be protected with a PMB group, facilitating further stereoselective alkylations at the C2 position. acs.org

Nucleophilic Aromatic Substitution with Related Morpholines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is distinct from SN1 or SN2 reactions and typically requires an electron-deficient aromatic system for the reaction to proceed efficiently. wikipedia.orglibretexts.org The mechanism involves the attack of a nucleophile on the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.org

The nitrogen atom of the morpholine ring system is nucleophilic and can participate in SNAr reactions. While simple aryl halides are generally resistant to nucleophilic attack, the reaction can be facilitated by the presence of strong electron-withdrawing groups (like nitro groups) on the aryl halide or through metal catalysis. libretexts.org

For instance, studies have shown that morpholine itself can be arylated with various substituted aryl halides. A manganese-catalyzed cross-coupling reaction has been developed for the N-arylation of aliphatic amines, including morpholine, with aryl halides. researchgate.net In a study exploring the scope of this reaction, morpholine was coupled with a variety of aryl iodides and bromides using a manganese(II) chloride catalyst. researchgate.net The reactions with sterically unhindered aryl halides generally provided moderate to good yields of the corresponding N-aryl morpholine products. researchgate.net

EntryAryl HalideCatalyst/BaseSolventYield (%)
14-IodoanisoleMnCl₂·4H₂O / NaOt-BuDMSO78
24-IodotolueneMnCl₂·4H₂O / NaOt-BuDMSO75
34-BromobenzonitrileMnCl₂·4H₂O / NaOt-BuDMSO72
44-BromoanisoleMnCl₂·4H₂O / NaOt-BuDMSO70
53-BromotolueneMnCl₂·4H₂O / NaOt-BuDMSO65

Table 1. Examples of Manganese-Catalyzed N-Arylation of Morpholine. Data sourced from ResearchGate. researchgate.net

This catalytic approach demonstrates the viability of forming C-N bonds between the morpholine nitrogen and an aromatic ring, a transformation that analogs like this compound could potentially undergo, provided the nucleophilicity of the nitrogen is sufficient and not overly hindered by the adjacent methyl group.

Ring System Transformations and Rearrangements

The morpholinone ring is susceptible to various transformations that can alter its core structure, including rearrangements that create new stereocenters and potential ring-opening or expansion reactions.

Aza-Benzilic Ester Rearrangement

A significant transformation for the synthesis of morpholinone analogs is the aza-benzilic ester rearrangement. This reaction has been leveraged to develop a catalytic, enantioselective method for producing C3-substituted morpholinones. The process involves a domino reaction sequence initiated by a [4+2] heteroannulation between an arylglyoxal or alkylglyoxal and a 2-(arylamino)ethan-1-ol, catalyzed by a chiral phosphoric acid. This is followed by a kinetically controlled 1,2-aryl or 1,2-alkyl shift of the resulting cyclic α-iminium hemiacetal intermediate. This sequence formally constitutes an asymmetric aza-benzilic ester rearrangement, efficiently generating the chiral morpholinone core.

The utility of this method was showcased in a concise synthesis of L-742,694, a neurokinin-1 (NK-1) receptor antagonist, demonstrating its applicability in constructing medicinally relevant molecules. The reaction tolerates a range of aryl and alkyl substituents on the glyoxal (B1671930) component, affording the desired C3-substituted morpholinones in good yields and high enantioselectivity.

EntryR¹ (on Glyoxal)Ar (on Amino Alcohol)Yield (%)Enantiomeric Ratio (er)
1C₆H₅C₆H₅8792.5:7.5
24-MeO-C₆H₄C₆H₅8392:8
34-F-C₆H₄C₆H₅8892:8
42-NaphthylC₆H₅8593:7
5MethylC₆H₅6091:9
6CyclohexylC₆H₅5197.5:2.5

Table 2. Catalytic Enantioselective Synthesis of C3-Substituted Morpholinones via Aza-Benzilic Ester Rearrangement.

Potential Ring-Opening and Ring-Expansion Reactions of Cyclic Amides and Ethers

The morpholin-3-one structure contains both an ether linkage and a cyclic amide (lactam). Both functionalities present opportunities for ring-opening reactions under various conditions. The ether bond can be susceptible to cleavage by strong acids. The lactam functionality is a key site for reactivity, particularly towards nucleophilic attack.

For example, related cyclic N,O-acetal systems have been shown to undergo ring-opening reactions with nucleophiles like carboxylic acids, phenols, and thiols, proceeding through an acid-catalyzed SN2 mechanism to yield amidoesters, amidoaryl ethers, and amidothioethers. Similarly, the amide bond in the morpholinone ring could be cleaved by hydrolysis under acidic or basic conditions, or by other strong nucleophiles, leading to a linear amino ether derivative.

Ring-expansion reactions are also a possibility for related heterocyclic systems. For instance, a method involving the rearrangement and ring expansion of functionalized cyclic ethers has been reported. washington.edu This reaction, promoted by zinc acetate (B1210297), allows for the expansion of six-membered ether rings into seven-membered rings. washington.edu Such a strategy, if adapted to the morpholinone system, could potentially provide access to larger, seven-membered aza-oxa-cycloalkanone structures.

Functionalization at Methyl and Other Positions

Beyond transformations of the core ring, functionalization of substituents, such as the C2 and C6 methyl groups or at other positions via reactive intermediates, is crucial for creating structural diversity.

Metal-Catalyzed Cross-Coupling Reactions of Substituted Alkylidene Morpholinones

A powerful strategy for functionalization involves the creation of an exocyclic double bond on the morpholinone ring, forming an alkylidene morpholinone. This α,β-unsaturated system serves as a versatile handle for further modification via metal-catalyzed cross-coupling reactions. While direct examples on alkylidene morpholinones are not extensively documented, the reactivity can be inferred from analogous systems like α,β-unsaturated lactams and lactones. nih.gov

Palladium-catalyzed reactions are particularly effective for this purpose. For instance, the Suzuki-Miyaura coupling has been successfully applied to (Z)-α-chloroalkylidene-β-lactones. Using a palladium catalyst and a specific phosphine (B1218219) ligand (LB-Phos), these lactones can be coupled with a variety of aryl, vinyl, and alkyl boronic acids to afford the corresponding substituted products efficiently and with high selectivity. This demonstrates that a halogen on the exocyclic double bond of a lactam-like structure is an effective site for cross-coupling.

EntryBoronic AcidCatalyst/LigandBaseYield (%)
1Phenylboronic acidPd₂(dba)₃ / LB-PhosK₃PO₄95
24-Tolylboronic acidPd₂(dba)₃ / LB-PhosK₃PO₄96
34-Methoxyphenylboronic acidPd₂(dba)₃ / LB-PhosK₃PO₄94
4Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / LB-PhosK₃PO₄88
51-Hexenylboronic acidPd₂(dba)₃ / LB-PhosK₃PO₄85

Table 3. Palladium-Catalyzed Suzuki Coupling of an α-Chloroalkylidene-β-lactone with Various Boronic Acids.

Similarly, the Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful tool for forming C-C bonds. nih.gov This reaction could be applied to halo-alkylidene morpholinones to introduce a wide array of alkyl or aryl substituents, further expanding the chemical space accessible from the this compound core.

Prins Reactions with Alkylidene Morpholinones

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgwikipedia.org This reaction and its nitrogen-analogue, the aza-Prins reaction, are effective methods for synthesizing various heterocyclic compounds, including piperidines. researchgate.net The reaction proceeds through a key oxocarbenium or aza-oxocarbenium ion intermediate, which then undergoes cyclization. The outcome of the reaction, including the stereoselectivity, is highly dependent on the reaction conditions, substrates, and the catalyst employed. organic-chemistry.orgbeilstein-journals.org

While specific research on the Prins reaction of this compound to form alkylidene morpholinones and their subsequent cyclization is not extensively documented in the reviewed literature, the principles of the aza-Prins reaction provide a strong basis for predicting their reactivity. Alkylidene morpholinones, derived from the condensation of the parent morpholinone with aldehydes or ketones, would contain the necessary alkene functionality to participate in Prins-type cyclizations.

In a typical aza-Prins cyclization, a homoallylic amine derivative reacts with an aldehyde to generate an N-acyliminium ion intermediate, which then undergoes intramolecular cyclization to form a piperidine (B6355638) ring. nih.gov By analogy, an N-alkenyl morpholinone could undergo a similar transformation. The Lewis or Brønsted acid would activate the N-acyl group, facilitating the formation of a reactive N-acyliminium ion. The tethered alkene would then act as the nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and construct the piperidine ring.

The diastereoselectivity of such a cyclization would be a critical aspect, influenced by the inherent chirality of the this compound backbone. The chiral environment provided by the dimethyl-substituted morpholinone ring would likely direct the stereochemical outcome of the cyclization, potentially leading to highly diastereoselective product formation.

Research Findings on Analogous Systems:

Studies on related aza-Prins reactions have demonstrated the feasibility of synthesizing substituted piperidines with high levels of stereocontrol. For instance, the aza-silyl-Prins reaction has been developed as an asymmetric method to produce enantiopure piperidines. nih.gov This approach utilizes a chiral auxiliary on the homoallylic amine to direct the stereochemical course of the reaction.

Furthermore, various Lewis acids, such as titanium tetrachloride (TiCl₄), have been employed to mediate highly diastereoselective Prins-type cyclizations of related substrates. rsc.org The choice of Lewis acid can be crucial in controlling the reaction pathway and the stereoselectivity of the cyclization.

The intramolecular aza-Prins reaction of N-tethered alkenes with aldehydes is a well-established strategy for the synthesis of various fused and spirocyclic nitrogen heterocycles. The reaction conditions can be tuned to favor the formation of different ring sizes and to control the relative stereochemistry of the newly formed stereocenters.

The following table summarizes representative examples of aza-Prins and related cyclizations that, while not involving alkylidene morpholinones directly, illustrate the general principles and potential outcomes applicable to such systems.

EntrySubstrate TypeAldehydeCatalyst/ReagentProductDiastereoselectivity
1Homoallylic AmineVarious AldehydesLewis AcidSubstituted PiperidineHigh trans-selectivity
2Chiral Homoallylic AmineVarious AldehydesLewis AcidEnantiopure PiperidineHigh (single enantiomer)
3Cyclopropylvinylic Aldehyde- (intramolecular)TiCl₄cis-fused Cyclic EtherHigh

This table represents generalized findings from analogous systems to illustrate the potential of Prins-type reactions.

In the context of this compound, an intramolecular Prins reaction of a derivative bearing a pendant aldehyde and an alkenyl group could lead to the formation of bicyclic structures containing both the morpholinone and a newly formed piperidine or other heterocyclic ring. The stereochemical outcome of such a transformation would be of considerable interest, with the potential for the chiral morpholinone scaffold to induce high levels of diastereoselectivity.

Mechanistic Investigations and Theoretical Studies of 2s,6s 2,6 Dimethylmorpholin 3 One Chemistry

Elucidation of Reaction Mechanisms in Morpholinone Synthesis

The formation of the morpholin-3-one (B89469) core, particularly with the specific cis-(2S,6S) stereochemistry, is not a trivial synthetic challenge. Its successful construction relies on carefully orchestrated reaction sequences, often catalyzed by chiral entities that guide the stereochemical outcome.

The asymmetric synthesis of chiral morpholinones is an area of active research, with catalytic methods being particularly sought after for their efficiency. researchgate.net Organocatalysis, in particular, has emerged as a powerful tool. One prominent pathway involves the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs).

In a representative CPA-catalyzed reaction for the synthesis of C3-substituted morpholinones, the mechanism commences with the condensation of a 2-(arylamino)ethan-1-ol with a glyoxal (B1671930) derivative. researchgate.netacs.org The chiral catalyst activates the substrates through hydrogen bonding, facilitating a domino sequence. This sequence typically involves a [4+2] heteroannulation, which forms the initial heterocyclic ring. researchgate.netacs.org This is often followed by a 1,2-aryl or alkyl shift. The catalyst, possessing a specific chiral environment, ensures that the reactants approach each other in a stereochemically defined manner, leading to the preferential formation of one enantiomer.

Another strategy employs metal-based catalysts. For instance, the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors using rhodium catalysts with chiral bisphosphine ligands has been developed for producing 2-substituted chiral morpholines. researchgate.net While this specific example leads to morpholines rather than morpholinones, the principle of creating a stereocenter during the catalytic cycle is fundamental. The catalytic cycle involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective addition of hydrogen.

Organocatalytic approaches using morpholine-based catalysts have also been explored for reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org Although the reactivity of morpholine-enamines can be lower than that of their pyrrolidine (B122466) counterparts, careful catalyst design can overcome this limitation. frontiersin.org These catalytic cycles typically proceed via the formation of a chiral enamine or iminium ion, which then reacts enantioselectively with the electrophile. nih.govlibretexts.org

The mechanistic pathways for morpholinone synthesis are characterized by the formation of specific, often transient, intermediates that dictate the course of the reaction. Among the most crucial are cyclic iminium hemiacetals and oxazolidine (B1195125) intermediates.

Cyclic Iminium Hemiacetals: In the chiral phosphoric acid-catalyzed synthesis of morpholin-2-ones, a key intermediate is the cyclic α-iminium hemiacetal. researchgate.netacs.org This species is formed through a domino [4+2] heteroannulation process. The iminium part of the molecule makes it susceptible to nucleophilic attack or rearrangement, while the chiral counterion from the catalyst directs the stereochemistry of the subsequent step. The subsequent transformation is often a 1,2-aryl or alkyl shift, which can be considered a formal asymmetric aza-benzilic ester rearrangement, leading to the final morpholinone product. researchgate.net The stability and reactivity of these cyclic iminium ions are critical; the morpholine moiety has been identified as a promising source for stable iminium ions in mass spectrometry studies, highlighting its inherent chemical properties. nih.gov

Oxazolidine Intermediates: Oxazolidines, which are five-membered rings containing both oxygen and nitrogen, serve as pivotal intermediates in many asymmetric syntheses of N-heterocycles. wikipedia.orgnih.govnih.gov They are typically formed from the condensation of a 1,2-amino alcohol with an aldehyde or ketone. wikipedia.org In the context of morpholinone synthesis, an oxazolidine can form and then undergo a ring-opening and subsequent cyclization/rearrangement to yield the six-membered morpholinone ring. For example, l-prolinol (B19643) can react with an arylglyoxal to produce a 2-aroyl-1,3-oxazolidine, which then undergoes an acid-catalyzed cascade reaction involving ring-opening, a 1,2-aryl shift, and lactonization to form a fused morpholin-2-one. acs.org The stereochemistry established in the initial chiral oxazolidine intermediate can be transferred to the final product, making this a valuable strategy for stereochemical control. nih.govnih.gov

Table 1: Key Intermediates in Morpholinone Synthesis

IntermediatePrecursorsSubsequent TransformationRole in AsymmetryReference
Cyclic α-Iminium HemiacetalGlyoxal, 2-Aminoethanol derivative1,2-Alkyl/Aryl Shift (Aza-Benzilic Ester Rearrangement)Chiral counterion from catalyst directs the stereochemical outcome of the rearrangement. researchgate.netacs.org
Oxazolidine1,2-Amino alcohol, Aldehyde/KetoneAcid-catalyzed ring-opening, rearrangement, and lactonizationTransfers inherent stereochemistry from the chiral amino alcohol precursor to the final product. acs.orgnih.gov

Non-covalent interactions, particularly hydrogen bonds, are fundamental to the mechanism of many organocatalyzed asymmetric reactions. They act as the "glue" that holds the substrate and catalyst together in a specific, low-energy transition state, thereby directing the stereochemical outcome.

In the synthesis of chiral morpholines and their derivatives, the role of hydrogen bonding is paramount. For example, in the enantioselective synthesis of 3-substituted morpholines via a tandem hydroamination/asymmetric transfer hydrogenation, hydrogen-bonding interactions between the substrate's oxygen atom and the ligand of the Ruthenium catalyst are crucial for achieving high enantiomeric excess. organic-chemistry.org Similarly, in the asymmetric synthesis of homoallylic amines, internal hydrogen bonds between the catalyst and the substrate's protecting group are proposed to be responsible for high enantioselectivity. nih.gov

Theoretical studies using Density Functional Theory (DFT) have provided deeper insight into these interactions. For the asymmetric ring-opening of cyclic carbonates using morpholine as a nucleophile, DFT calculations revealed that a chiral guanidinium (B1211019) salt catalyst operates via a cooperative mechanism. acs.orgacs.org The catalyst stabilizes the key transition state through an extensive NH−O hydrogen bond network, which in turn controls the enantioselective proton transfer step, ultimately determining the product's stereochemistry. acs.orgacs.org This bifunctional nature, where the catalyst can act as both a hydrogen bond donor and acceptor, is a common feature in effective organocatalysis. nih.govyoutube.com

Table 2: Examples of Hydrogen-Bonding Control in Asymmetric Synthesis

Reaction TypeCatalyst/ReagentKey InteractionEffectReference
Asymmetric Transfer HydrogenationRu-complex with (S,S)-Ts-DPEN ligandH-bond between substrate oxygen and catalyst ligandCrucial for high enantioselectivity in 3-substituted morpholine synthesis. organic-chemistry.org
Asymmetric Ring-OpeningChiral Guanidinium SaltNH−O hydrogen bond network between catalyst and intermediateStabilizes the transition state for enantioselective proton transfer. acs.orgacs.org
Proline-CatalysisL-ProlineH-bond between catalyst's carboxylic acid and electrophileOrganizes the transition state to favor one enantiomeric product. youtube.com

The construction of the (2S,6S)-2,6-dimethylmorpholin-3-one ring requires precise control over the stereochemistry during the cyclization step. The desired cis relationship between the two methyl groups is a key challenge.

One effective strategy is intramolecular reductive etherification starting from a 1,5-diketone. This method, catalyzed by a Lewis acid, has been shown to stereoselectively produce cis-2,6-disubstituted morpholines. researchgate.net The mechanism is believed to proceed through a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric hindrance, thus leading to the cis product. A similar principle applies in the silyl-Prins cyclization to form cis-2,6-disubstituted dihydropyrans, where high stereoselectivity is achieved due to the equatorial disposition of substituents in the chair-like transition state. uva.esnih.gov

Rearrangement reactions also play a role. As mentioned previously, a domino process involving a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of a cyclic α-iminium hemiacetal is a known pathway to morpholinones. researchgate.netacs.org The stereochemistry of the final product is determined by the facial selectivity of the initial cyclization and the stereoelectronics of the subsequent rearrangement, both of which are influenced by the chiral catalyst.

Intramolecular SN2 reactions provide another direct route. A multicomponent reaction can be used to assemble a linear precursor which, upon deprotection, reveals an amine that can cyclize onto a carbon bearing a leaving group. This intramolecular nucleophilic substitution forms the morpholine ring. acs.org The stereochemistry of the centers involved dictates the final relative stereochemistry of the product. Similarly, intramolecular imine formation from a precursor containing both an amine and a carbonyl group is a common method for creating cyclic imines, which can be precursors to the desired morpholinone. masterorganicchemistry.comnih.gov

Principles of Stereochemical Control in Chiral Morpholinone Reactions

Achieving the specific (2S,6S) configuration requires simultaneous control over both diastereoselectivity (the relative orientation of the two methyl groups) and enantioselectivity (the absolute configuration of both stereocenters).

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of 2,6-dimethylmorpholin-3-one, this means favoring the cis isomer over the trans isomer. This control is almost always achieved by exploiting thermodynamic or kinetic preferences in the key ring-forming step. As seen in intramolecular reductive etherifications and Prins cyclizations, the reaction proceeds through a six-membered, chair-like transition state. researchgate.netuva.esnih.gov To minimize steric strain (specifically, 1,3-diaxial interactions), large substituents will preferentially occupy the more spacious equatorial positions. youtube.com This preference directly translates into the formation of a cis-2,6-disubstituted product, where both methyl groups arise from equatorial or pseudo-equatorial positions in the transition state.

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. For the target molecule, this means forming the (2S,6S) enantiomer and not the (2R,6R) enantiomer. This is almost exclusively achieved using a chiral influence, which can be a chiral auxiliary, a chiral reagent, or, most efficiently, a chiral catalyst.

Chiral Catalysts: An asymmetric catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, creates a chiral environment for the reaction. researchgate.netnih.gov The catalyst interacts with the substrate(s) to form a diastereomeric transition state. Because these diastereomeric transition states have different energies, one is favored, leading to the formation of one enantiomer of the product in excess. magtech.com.cn The catalyst is then regenerated, allowing it to participate in multiple transformations.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemistry of a reaction and is then removed. While effective, this method requires stoichiometric amounts of the chiral auxiliary. nih.gov

The synthesis of this compound therefore relies on a synthetic strategy that first establishes the correct relative stereochemistry (cis) through diastereoselective control, often via a conformationally restricted transition state, and then establishes the correct absolute stereochemistry (S,S) through enantioselective control, typically using a chiral catalyst. youtube.com

Origin of Observed Absolute Stereochemistry

Generally, the formation of such chiral heterocyclic systems can be achieved through several strategies, including the cyclization of a chiral acyclic precursor or the use of a chiral auxiliary. For instance, the synthesis of related chiral morpholinones has been accomplished through processes like the enantioselective aza-benzilic ester rearrangement. In such a reaction, the stereochemistry of the final product would be determined by the facial selectivity of the key bond-forming step, which is in turn controlled by the chiral catalyst or substrate.

In the context of preparing 2,6-disubstituted morpholines, the cyclization of diisopropanolamine (B56660) is a known method, which can yield a mixture of cis and trans isomers. chemicalbook.com Achieving a specific stereoisomer like the (2S,6S) form would necessitate a stereoselective synthesis, potentially starting from a chiral amino alcohol or employing a chiral catalyst to guide the cyclization. The precise mechanism would likely involve an intramolecular nucleophilic attack, with the transition state geometry being influenced by steric and electronic factors to favor the formation of the desired stereoisomer.

Theoretical Aspects of the Lactam Ring and Morpholine Heterocycle

The chemical behavior of this compound is intrinsically linked to the structural and electronic properties of its morpholine and lactam ring systems. Theoretical and computational studies on related structures can illuminate the conformational preferences, reactivity, and electronic nature of this molecule.

Conformational Analysis of the Six-Membered Ring

The six-membered morpholine ring is known to adopt a chair conformation, similar to cyclohexane. researchgate.netcerist.dz This is the most stable arrangement as it minimizes both angle and torsional strain. In the case of this compound, the two methyl groups would be expected to reside in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.com The presence of the sp2-hybridized carbonyl carbon in the lactam at position 3 will slightly distort the chair conformation compared to a standard morpholine ring.

Advanced spectroscopic techniques combined with theoretical calculations have been used to investigate the conformational preferences of morpholine itself, identifying both equatorial and axial conformers for the N-H proton. acs.org For this compound, the chair conformation with diequatorial methyl groups would be the predominant and most stable form.

Table 1: General Conformational Data for Six-Membered Rings

Ring SystemPredominant ConformationKey Features Affecting Conformation
CyclohexaneChairMinimizes angle and torsional strain.
MorpholineChairThe presence of the oxygen and nitrogen heteroatoms influences bond lengths and angles but the chair form remains dominant. researchgate.netcerist.dz
Substituted MorpholinesChairSubstituents preferentially occupy equatorial positions to reduce steric strain. youtube.com

Implications of Ring Strain on Lactam Reactivity

Ring strain can significantly influence the reactivity of a molecule. cerist.dz In a relatively strain-free six-membered ring like the one in this compound, the lactam is expected to be less reactive than in more strained systems like β-lactams (four-membered rings). The reactivity of the amide bond in lactams is related to the degree of pyramidalization at the nitrogen atom and the ring strain. nih.gov In bicyclic systems, increased ring strain can lead to a more pyramidal nitrogen, which in turn enhances the electrophilicity of the carbonyl carbon and increases reactivity towards nucleophiles. frontiersin.org While the morpholin-3-one ring is not highly strained, the presence of the oxygen heteroatom can have an inductive effect on the lactam moiety.

Amide Character and Aplanarity in the Lactam Moiety

The amide bond in a lactam is characterized by resonance between the nitrogen lone pair and the carbonyl group, which results in a partial double bond character for the C-N bond and a planar geometry. nih.govlibretexts.org This resonance stabilization is a key factor in the generally low reactivity of amides. elsevierpure.com The degree of planarity can be influenced by the ring size and substituents.

In the this compound, the lactam group is part of a six-membered ring, which can comfortably accommodate the planar amide unit. However, any distortion from planarity, or aplanarity, would increase the reactivity of the lactam by reducing resonance stabilization. elsevierpure.com The presence of the oxygen atom at position 4 of the morpholine ring can influence the electronic properties of the amide through inductive effects.

Table 2: General Properties of Amide Bonds

PropertyDescriptionImplication
ResonanceDelocalization of the nitrogen lone pair with the carbonyl group. nih.govPartial double bond character of the C-N bond, planar geometry, reduced reactivity. libretexts.org
PlanarityThe amide group (O=C-N) and the atoms attached to it lie in the same plane. libretexts.orgMaximizes resonance stabilization.
ReactivityGenerally low due to resonance stabilization. elsevierpure.comCan be increased by factors that reduce resonance, such as ring strain or electronic effects. nih.gov

Electronic Density Distribution and Bonding Characteristics

The electronic density distribution in this compound is dictated by the electronegativity of the heteroatoms (oxygen and nitrogen) and the presence of the carbonyl group. The oxygen atom, being highly electronegative, will draw electron density towards itself. Similarly, the carbonyl oxygen is a strong electron-withdrawing group. Theoretical studies on morpholine derivatives using methods like Density Functional Theory (DFT) have been employed to analyze molecular electrostatic potential and charge distribution. researchgate.netcerist.dz

These analyses typically show regions of negative electrostatic potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a region of positive potential around the carbonyl carbon, highlighting its electrophilicity. The presence of the heteroatoms can influence the electronic properties of each other. For instance, the oxygen atom in the morpholine ring can affect the basicity of the nitrogen atom through space and through bonds. rsc.org The bonding in the amide group will exhibit the characteristic partial double bond character due to resonance, which can be quantified by computational methods that analyze bond lengths and electron delocalization. libretexts.org

Advanced Characterization and Analytical Methods in 2s,6s 2,6 Dimethylmorpholin 3 One Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. For (2S,6S)-2,6-dimethylmorpholin-3-one, a combination of NMR, IR, and mass spectrometry would be essential for unambiguous identification.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR (Proton NMR): In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the morpholinone ring and the two methyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity and stereochemistry. The protons adjacent to the oxygen (H2 and H6) and the nitrogen would exhibit characteristic shifts. The diastereotopic protons on the C5 methylene (B1212753) group would likely appear as complex multiplets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule. A key signal would be the one corresponding to the carbonyl carbon (C3) of the lactam, which would appear significantly downfield (typically in the 160-180 ppm range). The two methyl carbons and the three distinct ring carbons (C2, C5, C6) would also show characteristic chemical shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
CH ₃-C2 ~1.2-1.4 (d) ~18-22
CH ₃-C6 ~1.2-1.4 (d) ~18-22
H -C2 ~4.0-4.3 (m) ~75-80
CH ₂-5 ~2.8-3.2 (m) ~45-50
H -C6 ~3.5-3.8 (m) ~55-60
NH Broad singlet N/A

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the cyclic amide (lactam) carbonyl group (C=O stretch), typically appearing in the region of 1650-1690 cm⁻¹. Other significant peaks would include the N-H stretching vibration around 3200-3400 cm⁻¹ and C-H stretching vibrations just below 3000 cm⁻¹. The C-O-C ether linkage would also show a characteristic stretch in the fingerprint region (around 1100-1200 cm⁻¹).

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion, which allows for the confirmation of the molecular formula (C₆H₁₁NO₂). The calculated exact mass for this formula is 129.07898 Da. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as methyl groups or parts of the morpholinone ring.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for determining its purity, particularly its enantiomeric purity.

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). These phases can differentiate between enantiomers, leading to two separate peaks for a racemic mixture. By comparing the peak area of the desired (2S,6S) enantiomer to that of the (2R,6R) enantiomer, the enantiomeric excess (e.e.) can be accurately calculated. The development of a successful chiral HPLC method often involves screening various CSPs (e.g., polysaccharide-based columns) and mobile phase compositions.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It can be used to assess the purity of this compound, provided the compound is thermally stable and sufficiently volatile. GC can effectively separate the target compound from volatile starting materials, solvents, or by-products. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. For chiral analysis, a chiral GC column could also be employed to separate the enantiomers.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby providing unambiguous proof of the absolute stereochemistry of a chiral molecule. This technique is paramount in distinguishing between enantiomers and diastereomers.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is dependent on the arrangement of electrons within the crystal. For chiral molecules, particularly those containing atoms heavier than oxygen, the phenomenon of anomalous dispersion can be utilized to determine the absolute configuration. The differences in the intensities of Bijvoet pairs (reflections that are mirror images of each other) in the diffraction pattern allow for the assignment of the correct (R) or (S) configuration to each stereocenter.

While direct crystallographic data for this compound is not found in the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, the general methodology would involve:

Crystal Growth: Obtaining a high-quality single crystal of this compound, which can be a challenging step.

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data at a suitable X-ray wavelength.

Structure Solution and Refinement: Solving the crystal structure to determine the connectivity of atoms and their relative positions.

Absolute Stereochemistry Determination: Analyzing the anomalous scattering effects to definitively assign the (2S,6S) configuration.

The successful application of this technique would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unequivocal structural characterization of the molecule.

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through a solution of the compound. This property is fundamental for assessing the chiral purity, or enantiomeric excess, of a sample.

The measurement is performed using a polarimeter. A solution of the chiral compound of a known concentration is placed in a sample tube of a specific length. The angle of rotation (α) is measured and used to calculate the specific rotation [α], a characteristic constant for a given compound under defined conditions (temperature, wavelength of light, and solvent).

The specific rotation is calculated using the formula:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters.

c is the concentration of the solution in grams per milliliter or grams per 100 milliliters.

For this compound, a measured specific rotation for a synthesized batch could be compared to the specific rotation of a known, enantiomerically pure standard. The enantiomeric excess (% ee) can then be calculated:

% ee = ([α]observed / [α]pure) × 100

While no published value for the specific rotation of this compound has been identified, this technique remains a crucial and routine method for the quality control and characterization of chiral compounds. For instance, related chiral morpholine (B109124) derivatives are often characterized by their optical rotation to ensure enantiomeric purity after synthesis or chiral separation.

Future Directions and Emerging Research Areas for 2s,6s 2,6 Dimethylmorpholin 3 One Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and scalable synthetic routes to (2S,6S)-2,6-dimethylmorpholin-3-one. Current multistep syntheses can be resource-intensive, and the development of sustainable alternatives is a key goal in modern chemistry.

Key Research Objectives:

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis, particularly for establishing the chiral centers. Enzymes can offer high stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), aligning with the principles of green chemistry.

Renewable Starting Materials: Investigating synthetic pathways that begin from renewable feedstocks, such as amino acids or biomass-derived platform chemicals. This approach would significantly enhance the sustainability profile of the compound.

Flow Chemistry: Adapting synthetic procedures to continuous flow systems. Flow chemistry can offer improved safety, better reaction control, and easier scalability compared to traditional batch processes.

Synthetic StrategyPotential AdvantagesResearch Focus
One-Pot ReactionsReduced waste, higher efficiency, lower costDesign of cascade reactions combining cyclization and stereocenter formation.
BiocatalysisHigh stereoselectivity, mild conditions, sustainabilityScreening for novel enzymes (e.g., transaminases, lipases) for key transformations.
Flow ChemistryEnhanced safety, scalability, and process controlOptimization of reaction parameters in microreactor systems.

Exploration of New Catalytic Systems for Asymmetric Synthesis

The precise stereochemistry of this compound is crucial for its potential applications. Therefore, the exploration of advanced catalytic systems for its asymmetric synthesis is a primary area of future research. The goal is to achieve high enantiomeric and diastereomeric purity in a predictable and efficient manner.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for creating chiral molecules with high efficiency and atom economy. nih.gov Future work could involve the asymmetric hydrogenation of a prochiral dehydromorpholinone precursor. The development of novel chiral ligands, particularly those with large bite angles, could be instrumental in achieving high enantioselectivity. nih.gov

Emerging Catalytic Approaches:

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. Chiral Brønsted acids or bifunctional organocatalysts could be designed to control the stereoselective cyclization or functionalization steps.

Dual Catalysis: Combining two different catalytic cycles, such as photoredox and transition metal catalysis, can enable novel transformations that are not possible with a single catalyst. nih.gov This could be applied to the synthesis of complex derivatives of the morpholinone scaffold.

Immobilized Catalysts: Developing heterogeneous catalysts where the chiral catalyst is immobilized on a solid support. This facilitates catalyst recovery and recycling, improving the economic and environmental viability of the synthesis, especially in continuous flow systems. nih.gov

Expanding the Scope of Chemical Transformations and Functionalizations

Future research will undoubtedly focus on using this compound as a chiral building block. This involves exploring a wide range of chemical reactions to functionalize the core structure at various positions, thereby creating a library of novel derivatives with diverse properties.

Areas for Exploration:

Lactam Chemistry: The lactam moiety is a key functional group. Research can focus on its selective reduction to the corresponding cyclic amine ((2S,6S)-2,6-dimethylmorpholine), ring-opening polymerization, or reactions with organometallic reagents to introduce new substituents.

α-Functionalization: Developing methods for the stereoselective functionalization of the carbon atom adjacent to the carbonyl group (the α-position). This would allow for the introduction of various functional groups, expanding the structural diversity of the molecule.

N-Functionalization: The nitrogen atom of the morpholine (B109124) ring is another site for modification. Derivatization at this position, for instance through acylation, alkylation, or arylation, can significantly alter the molecule's chemical and physical properties.

PositionType of TransformationPotential Outcome
C=O (Carbonyl)Reduction, Grignard AdditionFormation of cyclic amines or tertiary alcohols
N-H (Amine)Alkylation, Acylation, ArylationSynthesis of N-substituted derivatives
α-CarbonEnolate chemistry, AlkylationIntroduction of new functional groups adjacent to the carbonyl

Computational Chemistry for Predictive Modeling and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research for understanding reaction mechanisms and predicting molecular properties. fmhr.org Applying these methods to the chemistry of this compound can accelerate discovery and optimization.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate transition state energies, and elucidate the mechanisms of synthetic and catalytic reactions. nih.gov This can provide insights into the origins of stereoselectivity in asymmetric syntheses.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of the molecule and its derivatives. This is particularly important for understanding how the molecule interacts with biological targets or organizes itself in condensed phases.

Quantitative Structure-Activity Relationship (QSAR): If the compound is explored for biological applications, QSAR models can be developed to correlate structural features of its derivatives with their biological activity, guiding the design of more potent and selective compounds. fmhr.org

Application as Advanced Materials Precursors in Polymer Chemistry

The unique structure of this compound, containing a chiral lactam, makes it an intriguing candidate as a monomer for the synthesis of advanced polymers. The incorporation of chirality and the morpholine functionality into a polymer backbone could lead to materials with novel properties.

Potential Research Directions:

Ring-Opening Polymerization (ROP): The lactam ring is susceptible to ring-opening polymerization to produce chiral polyamides or polyamide-ethers. The resulting polymers would be stereoregular, which could impart unique properties such as crystallinity, thermal stability, and selective recognition capabilities.

Functional Polymers: The resulting polymers would have pendant functional groups or heteroatoms integrated into the main chain, which could be useful for applications in chelation, catalysis, or as membranes for selective separations.

Polymer-Derived Ceramics (PDCs): While a more nascent area for this specific molecule, morpholine-based structures could potentially serve as precursors for silicon-based non-oxide ceramic systems after appropriate modification with silicon-containing moieties. The PDCs route is a versatile method for creating ceramics with controlled composition and nanostructure. researchgate.net

The development of polymers from this chiral monomer could lead to high-performance materials with applications in specialized fields where stereochemistry and functionality are critical.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.